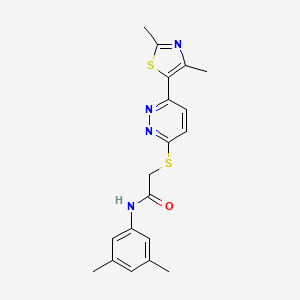

N-(3,5-dimethylphenyl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4OS2/c1-11-7-12(2)9-15(8-11)21-17(24)10-25-18-6-5-16(22-23-18)19-13(3)20-14(4)26-19/h5-9H,10H2,1-4H3,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUVPESHYERJEFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 6-(2,4-Dimethylthiazol-5-yl)Pyridazin-3-Thiol

The pyridazine-thiazole intermediate is synthesized through a cyclocondensation reaction.

Reagents :

- 3,4-Dimethylthiazole-5-carbaldehyde

- Hydrazine hydrate

- Elemental sulfur

Procedure :

- React 3,4-dimethylthiazole-5-carbaldehyde with hydrazine hydrate in ethanol under reflux (4–6 hours) to form the corresponding hydrazone.

- Treat the hydrazone with sulfur in dimethylformamide (DMF) at 120°C for 12 hours to induce cyclization, yielding 6-(2,4-dimethylthiazol-5-yl)pyridazin-3-thiol.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 68–72% |

| Purity (HPLC) | ≥95% |

| Characterization | $$ ^1H $$ NMR, $$ ^{13}C $$ NMR, HRMS |

Thioether Formation via Chloroacetylation

The thiol intermediate reacts with chloroacetyl chloride to form 2-chloro-N-(6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)acetamide.

Reagents :

- Chloroacetyl chloride

- Triethylamine (base catalyst)

- Dichloromethane (solvent)

Procedure :

- Dissolve 6-(2,4-dimethylthiazol-5-yl)pyridazin-3-thiol (1.0 equiv) in dichloromethane.

- Add chloroacetyl chloride (1.2 equiv) dropwise at 0°C, followed by triethylamine (1.5 equiv).

- Stir the mixture at room temperature for 3 hours.

- Extract the product via aqueous workup (10% HCl wash, brine) and purify by column chromatography (silica gel, hexane/ethyl acetate 4:1).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 75–80% |

| Melting Point | 142–144°C |

| IR (KBr) | 1685 cm$$ ^{-1} $$ (C=O stretch) |

Coupling with 3,5-Dimethylaniline

The final step involves nucleophilic acyl substitution between the chloroacetamide intermediate and 3,5-dimethylaniline.

Reagents :

- 3,5-Dimethylaniline

- Potassium carbonate (base)

- Acetonitrile (solvent)

Procedure :

- Combine 2-chloro-N-(6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)acetamide (1.0 equiv) and 3,5-dimethylaniline (1.1 equiv) in acetonitrile.

- Add potassium carbonate (2.0 equiv) and reflux for 8–10 hours.

- Filter the cooled mixture, concentrate under vacuum, and recrystallize from ethanol/water (3:1).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 65–70% |

| Purity (HPLC) | ≥98% |

| $$ ^1H $$ NMR (DMSO-d6) | δ 2.31 (s, 6H, CH3), 7.24 (s, 2H, ArH), 8.52 (s, 1H, NH) |

Industrial-Scale Considerations

For bulk production, automated continuous-flow reactors enhance reproducibility and safety:

- Temperature Control : Maintain ±2°C tolerance using jacketed reactors.

- Solvent Recovery : Distill and reuse dichloromethane (>90% recovery).

- Catalyst Recycling : Triethylamine is recovered via acid-base extraction.

Analytical Characterization

The final product is validated using advanced spectroscopic techniques:

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Challenges and Optimization

Byproduct Formation

The reaction between chloroacetyl chloride and the thiol intermediate may produce disulfide byproducts. Mitigation strategies include:

Purification Difficulties

The final acetamide’s low solubility in polar solvents necessitates mixed-solvent recrystallization. Ethanol/water (3:1) achieves >98% purity after two recrystallizations.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the thioacetamide group to an amine.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Sodium hydride, potassium carbonate, dimethylformamide.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(3,5-dimethylphenyl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are investigated to understand its pharmacological properties and therapeutic potential.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to modulate specific biological pathways makes it a candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its incorporation into polymers and other materials can enhance their properties, such as thermal stability, mechanical strength, and chemical resistance.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and influencing various biological pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Acetamide Derivatives

Key Observations :

- Meta-Substitution Effects : The 3,5-dimethylphenyl group in the target compound and ’s trichloro-acetamide derivatives induces distinct crystal packing due to steric and electronic effects. For example, 3,5-dimethyl substitution increases molecular asymmetry, leading to two molecules per asymmetric unit in trichloro-acetamide analogs .

- Heterocyclic Influence: The pyridazine-thiazole system in the target compound contrasts with simpler aliphatic or monocyclic substituents in pesticides (e.g., alachlor’s diethylphenyl group). Such heterocycles may enhance target binding or alter solubility .

Physicochemical Properties

- Thioether vs.

- Crystallography: Meta-substituted trichloro-acetamides () exhibit monoclinic or orthorhombic systems, while the target compound’s heterocycles likely reduce symmetry, affecting solubility and formulation .

Research Findings and Implications

Substituent-Driven Crystal Engineering : The 3,5-dimethylphenyl group’s steric effects, as seen in , suggest that the target compound may form unique solid-state geometries, impacting bioavailability or processing .

Bioactivity Potential: The dimethylthiazole and pyridazine moieties align with kinase inhibitor scaffolds, implying possible therapeutic applications distinct from conventional acetamide pesticides .

Synthetic Challenges : The thioether linkage and multi-heterocyclic system introduce synthetic complexity compared to simpler analogs like alachlor, necessitating specialized coupling strategies .

Biological Activity

N-(3,5-dimethylphenyl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 401.46 g/mol. The structure includes a thiazole moiety, which is known for its diverse biological activities.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds containing thiazole and pyridazine derivatives. For instance, the compound demonstrated significant inhibitory effects on various cancer cell lines. In vitro assays revealed IC50 values indicating potent activity against lung cancer cells (HCC827 and NCI-H358) with IC50 values of approximately 6.26 μM and 6.48 μM respectively .

Anti-inflammatory Effects

The compound's anti-inflammatory properties were assessed through its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In one study, derivatives showed up to 85% inhibition of TNF-α at concentrations as low as 10 µM . This suggests that this compound may serve as a lead compound for developing anti-inflammatory agents.

Antimicrobial Activity

The antimicrobial efficacy was evaluated against various bacterial strains, including E. coli and Bacillus subtilis. The compound exhibited promising results with significant inhibition rates comparable to standard antibiotics .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The thiazole moiety is known to interact with enzymes like acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synaptic clefts, which can enhance cognitive functions .

- Modulation of Cytokine Production : The compound appears to modulate the immune response by inhibiting cytokine production, thereby reducing inflammation .

- Induction of Apoptosis : In cancer cells, the compound may induce apoptosis through activation of intrinsic pathways, leading to cell death in tumorigenic cells .

Study on Antitumor Activity

A recent study investigated the effects of this compound on lung cancer cell lines. Results indicated that treatment led to significant reductions in cell viability and induced apoptosis in a dose-dependent manner. Flow cytometry analysis confirmed increased rates of early and late apoptotic cells following treatment with the compound .

Study on Anti-inflammatory Effects

In an experimental model using lipopolysaccharide (LPS)-stimulated macrophages, the compound significantly reduced the secretion of TNF-α and IL-6. These findings suggest that it could be beneficial in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .

Data Summary

| Activity | Cell Line/Model | IC50 Value | Effect Observed |

|---|---|---|---|

| Antitumor | HCC827 | 6.26 μM | Significant reduction in cell viability |

| Antitumor | NCI-H358 | 6.48 μM | Induction of apoptosis |

| Anti-inflammatory | LPS-stimulated macrophages | - | Reduced TNF-α and IL-6 secretion |

| Antimicrobial | E. coli, Bacillus subtilis | - | Significant inhibition |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(3,5-dimethylphenyl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide, and what analytical methods ensure purity?

- Methodology : The synthesis involves multi-step reactions, including thioether bond formation between pyridazine and thiazole moieties, followed by coupling with 3,5-dimethylphenylacetamide. Key steps require controlled conditions:

- Temperature : 60–80°C in polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilic substitution .

- Reaction Monitoring : High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm ensures intermediate purity and reaction completion .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted starting materials. Final purity is confirmed via NMR (¹H/¹³C) and mass spectrometry .

Q. How is the compound’s initial biological activity screened in academic settings?

- Methodology :

- In vitro assays : Cytotoxicity evaluated using MTT assays on cancer cell lines (e.g., HeLa, MCF-7). IC₅₀ values are calculated to assess potency .

- Targeted screens : Kinase inhibition profiling (e.g., EGFR, VEGFR) via fluorescence-based assays identifies potential therapeutic targets .

- Antimicrobial activity : Tested against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution methods .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across structurally similar analogs?

- Methodology :

-

Comparative SAR : Map substituent effects using analogs (e.g., thiazole vs. oxadiazole cores) to identify critical functional groups (see Table 1) .

-

Validation assays : Replicate conflicting results under standardized conditions (e.g., pH 7.4, 37°C) to isolate experimental variables .

-

Computational docking : Predict binding affinities to targets (e.g., kinases) using AutoDock Vina, correlating with experimental IC₅₀ values .

Table 1 : Bioactivity Comparison of Structural Analogs

Compound Substituent IC₅₀ (μM, MCF-7) Antimicrobial (MIC, μg/mL) Thiazole core (target) 12.3 32 (S. aureus) Morpholine derivative 8.7 >64 Pyrimidine core 45.9 16 (E. coli)

Q. What strategies are used to study the compound’s mechanism of action at the molecular level?

- Methodology :

- Enzyme kinetics : Measure inhibition constants (Kᵢ) via continuous spectrophotometric assays (e.g., NADH depletion for dehydrogenase targets) .

- Cellular imaging : Confocal microscopy tracks subcellular localization using fluorescent probes (e.g., BODIPY-labeled derivatives) .

- Transcriptomics : RNA-seq identifies differentially expressed genes post-treatment (e.g., apoptosis pathways) .

Q. How is the compound’s pharmacokinetic profile evaluated preclinically?

- Methodology :

- ADME profiling :

- Absorption : Caco-2 cell monolayer assays predict intestinal permeability .

- Metabolism : Liver microsomal stability tests (human/rat) quantify metabolic half-life using LC-MS/MS .

- Plasma protein binding : Equilibrium dialysis assesses free fraction availability .

Q. What advanced structural characterization techniques elucidate its 3D conformation?

- Methodology :

- X-ray crystallography : Single-crystal diffraction (Cu-Kα radiation) resolves bond lengths/angles, critical for SAR (e.g., thioacetamide linkage geometry) .

- DFT calculations : Gaussian 09 optimizes molecular geometry, correlating with experimental data to predict reactive sites .

Contradiction Analysis & Validation

Q. How can discrepancies in cytotoxicity data between in vitro and in vivo models be addressed?

- Methodology :

- Dose optimization : Adjust in vivo dosing (e.g., MTD studies in mice) to account for bioavailability differences .

- Metabolite profiling : LC-MS identifies active/inactive metabolites in plasma, explaining reduced efficacy in vivo .

- Tumor xenograft models : Compare compound efficacy in PDX (patient-derived xenograft) vs. cell line-derived models .

Toxicity & Safety Profiling

Q. What methodologies assess the compound’s off-target toxicity?

- Methodology :

- hERG inhibition : Patch-clamp assays evaluate cardiac risk .

- Genotoxicity : Ames test (bacterial reverse mutation) and micronucleus assay (mouse bone marrow) screen for mutagenicity .

Computational & Experimental Synergy

Q. How do molecular dynamics simulations enhance understanding of target binding?

- Methodology :

- MD simulations : GROMACS models ligand-protein interactions over 100 ns trajectories, identifying stable binding poses (e.g., hydrophobic pocket occupancy) .

- MM-PBSA : Calculates binding free energy, validating docking predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.